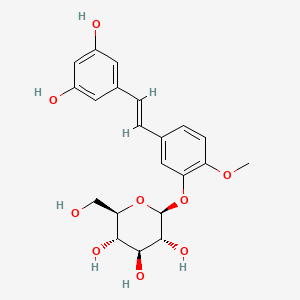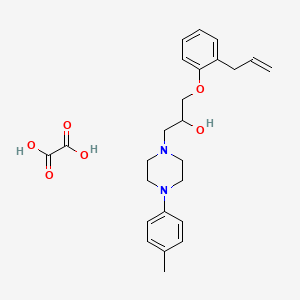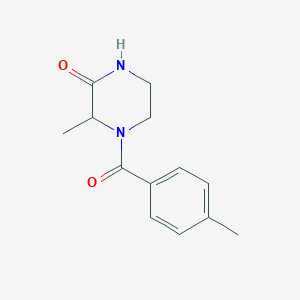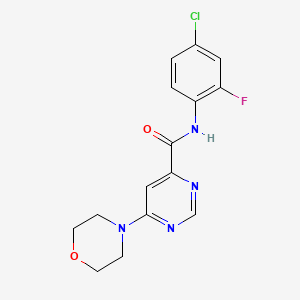![molecular formula C11H7ClN2S B2542019 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile CAS No. 873009-61-1](/img/structure/B2542019.png)
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile is an organic compound with the molecular formula C11H7ClN2S It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, attached to a benzonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile typically involves the chloromethylation of a thiazole derivative followed by a reaction with benzonitrile. One common method involves the reaction of 2-aminothiazole with formaldehyde and hydrochloric acid to introduce the chloromethyl group. This intermediate is then reacted with benzonitrile under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chloromethylation, purification, and crystallization to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce sulfoxides or sulfones.
Aplicaciones Científicas De Investigación
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)benzonitrile: This compound is structurally similar but lacks the thiazole ring. It is used in similar applications but may have different reactivity and biological activity.
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and are used in various chemical and biological applications.
Uniqueness
4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzonitrile is unique due to the combination of the thiazole ring and the benzonitrile group. This combination imparts specific chemical and biological properties that are not present in simpler compounds. The presence of the chloromethyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S/c12-5-10-7-15-11(14-10)9-3-1-8(6-13)2-4-9/h1-4,7H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUJZMPBXIFME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=CS2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(Z)-2-(4-methoxyphenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2541937.png)




![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2541944.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,4,5-triethoxybenzamide](/img/structure/B2541947.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)
![4-Tert-butyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2541949.png)

![3,3-Dioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2541952.png)



